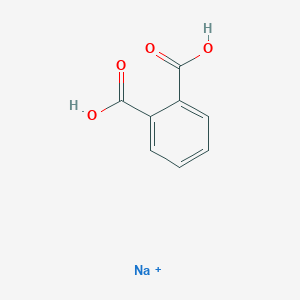
Phthalic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, sodium salt, also known as sodium phthalate, is a sodium salt of phthalic acid. Phthalic acid is an aromatic dicarboxylic acid with the chemical formula C8H6O4. It is commonly used in the production of plasticizers, dyes, and pigments. Sodium phthalate is a white crystalline solid that is soluble in water and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalic acid, sodium salt, can be synthesized through the neutralization of phthalic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:
C8H6O4+2NaOH→C8H4O4Na2+2H2O
Industrial Production Methods
In industrial settings, phthalic acid is produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride to phthalic acid. The phthalic acid is then neutralized with sodium hydroxide to produce sodium phthalate .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic acid, sodium salt, undergoes various chemical reactions, including:
Oxidation: Sodium phthalate can be oxidized to produce phthalic anhydride.
Reduction: Reduction of sodium phthalate can yield phthalide.
Substitution: Sodium phthalate can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.
Reduction: Sodium amalgam in the presence of water.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Phthalic anhydride.
Reduction: Phthalide.
Substitution: Phthalate esters and amides.
Wissenschaftliche Forschungsanwendungen
Phthalic acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, dyes, and pigments
Wirkmechanismus
The mechanism of action of phthalic acid, sodium salt, involves its interaction with various molecular targets and pathways. It can bind to receptors such as estrogen receptors, progesterone receptors, and peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression and influence cellular processes such as lipid metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Phthalic acid, sodium salt, can be compared with other similar compounds such as:
Isophthalic acid: An isomer of phthalic acid with carboxyl groups at the 1 and 3 positions.
Terephthalic acid: Another isomer with carboxyl groups at the 1 and 4 positions.
Phthalic anhydride: The anhydride form of phthalic acid, used in the production of plasticizers and resins
This compound, is unique due to its solubility in water and its ability to form stable salts, making it useful in various applications.
Eigenschaften
CAS-Nummer |
10197-71-4 |
|---|---|
Molekularformel |
C8H6Na2O4 |
Molekulargewicht |
212.11 g/mol |
IUPAC-Name |
sodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);; |
InChI-Schlüssel |
NGATWIKLQRJVRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na].[Na] |
Key on ui other cas no. |
10197-71-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















